Regioisomeric Identity: α-OSu/γ-OBzl (67413-34-7) vs. γ-OSu/α-OBzl (34897-67-1) — Structural and Functional Differentiation
Z-Glu(OBzl)-OSu (CAS 67413-34-7) is the α-N-hydroxysuccinimide ester, γ-benzyl ester regioisomer of Z-protected glutamic acid, with the IUPAC name 5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate . Its regioisomer Z-Glu(OSu)-OBzl (CAS 34897-67-1) has the reversed ester placement: 1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate, placing the reactive OSu group at the γ-carboxyl . This regiochemical distinction dictates whether peptide bond formation occurs at the α-COOH (backbone extension) or the γ-COOH (side-chain modification), making the two isomers chemically non-interchangeable for any application requiring defined connectivity .
| Evidence Dimension | Regiochemical placement of active ester (OSu) group |
|---|---|
| Target Compound Data | α-OSu (OSu at 1-position/α-carboxyl), γ-OBzl; IUPAC: 5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) derivative; Molecular Formula C24H24N2O8, MW 468.46 |
| Comparator Or Baseline | Z-Glu(OSu)-OBzl (CAS 34897-67-1): γ-OSu (OSu at 5-position/γ-carboxyl), α-OBzl; IUPAC: 1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) derivative; Molecular Formula C24H24N2O8, MW 468.46; Melting Point 101-107 °C (solid), Purity ≥98% (HPLC) |
| Quantified Difference | Positional isomerism: OSu ester location differs between α-carbonyl (67413-34-7) and γ-carbonyl (34897-67-1). Physical state differs: 67413-34-7 is a colorless oil at 0-8°C; 34897-67-1 is a solid with melting point 101-107°C. Purity specification: 67413-34-7 ≥95% (TLC) vs. 34897-67-1 ≥98% (HPLC). |
| Conditions | Structural identity confirmed by InChI Key comparison: FSHGVTPZOIGKTM-IBGZPJMESA-N (67413-34-7) vs. MKPBJHNMTZCVEA-IBGZPJMESA-N (34897-67-1) [1]. Purity data from vendor certificates of analysis. |
Why This Matters
Regiochemical identity is the primary determinant of whether the glutamic acid residue is incorporated via backbone (α) or side-chain (γ) amide bond formation, making isomer selection a binary go/no-go decision in synthetic route design; procurement of the wrong isomer leads to entirely different peptide connectivity.
- [1] PubChem, Compound Summaries: CID 15228398 (CAS 67413-34-7, InChI Key FSHGVTPZOIGKTM-IBGZPJMESA-N) and CID 869605 (CAS 34897-67-1, InChI Key MKPBJHNMTZCVEA-IBGZPJMESA-N). View Source
